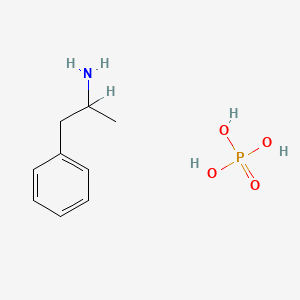
Amphetamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine phosphate is a central nervous system stimulant derived from the parent compound amphetamine. It is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. This compound works by increasing the levels of certain neurotransmitters in the brain, which helps improve focus, attention, and energy levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amphetamine phosphate can be synthesized through several methods. One common method involves the reduction of phenyl-2-propanone (P2P) using a reducing agent such as aluminum amalgam or lithium aluminum hydride. The resulting amphetamine is then reacted with phosphoric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through a catalytic hydrogenation process. This involves the hydrogenation of phenyl-2-propanone in the presence of a catalyst such as palladium on carbon. The resulting amphetamine is then treated with phosphoric acid to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Amphetamine phosphate undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form phenylacetone and benzoic acid.
Reduction: Reduction of amphetamine can yield phenylpropanolamine.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Phenylacetone, benzoic acid.
Reduction: Phenylpropanolamine.
Substitution: Various amphetamine derivatives.
Scientific Research Applications
Amphetamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of central nervous system stimulants.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Medicine: Studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Amphetamine phosphate exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by reversing the action of the dopamine transporter and inhibiting the reuptake of these neurotransmitters. This leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neuronal communication and improving focus and attention .
Comparison with Similar Compounds
Methamphetamine: Similar in structure but has a higher potency and longer duration of action.
Methylphenidate: Used for similar therapeutic purposes but has a different mechanism of action.
Ephedrine: Structurally related but primarily used as a bronchodilator and decongestant.
Uniqueness: Amphetamine phosphate is unique in its balanced efficacy and safety profile for treating ADHD and narcolepsy. Unlike methamphetamine, it has a lower potential for abuse and addiction. Compared to methylphenidate, this compound has a more pronounced effect on dopamine release, making it more effective for certain individuals .
Properties
CAS No. |
139-10-6 |
|---|---|
Molecular Formula |
C9H16NO4P |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
1-phenylpropan-2-amine;phosphoric acid |
InChI |
InChI=1S/C9H13N.H3O4P/c1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8H,7,10H2,1H3;(H3,1,2,3,4) |
InChI Key |
ZHVLGOLHHYJSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


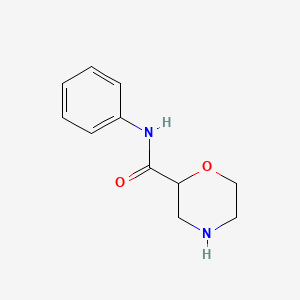
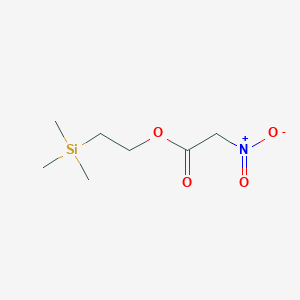
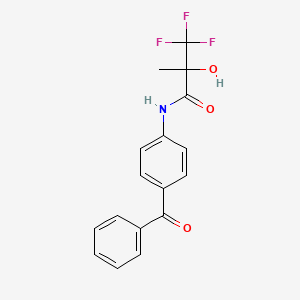
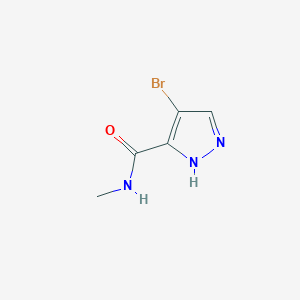
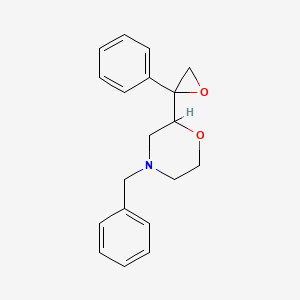
![(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8586224.png)
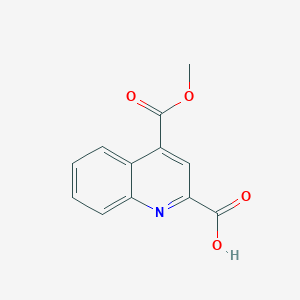
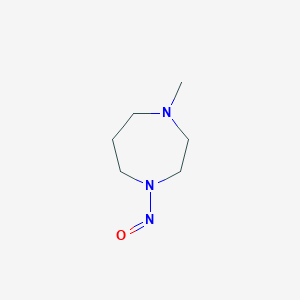
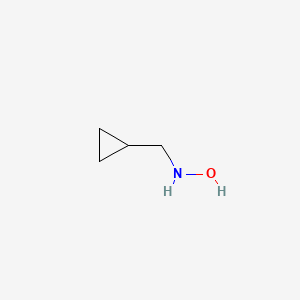
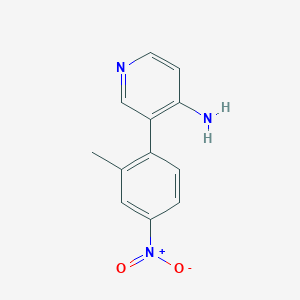
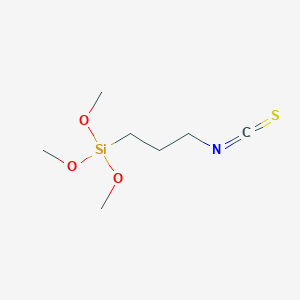
![3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)
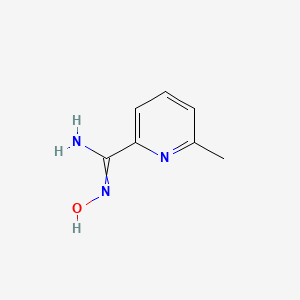
![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B8586277.png)
